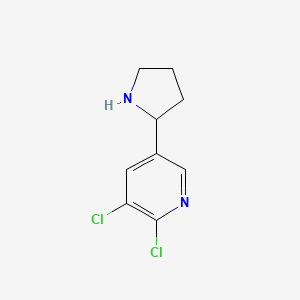

2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine

Beschreibung

Significance of Pyridine (B92270) and Pyrrolidine (B122466) Scaffolds in Contemporary Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov Its unique electronic properties, including its basicity and ability to participate in a variety of chemical transformations, make it a versatile building block in synthesis. nih.gov Pyridine derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govtandfonline.comresearchgate.net Their presence in numerous FDA-approved drugs highlights their importance in therapeutic applications, where they can influence a molecule's solubility, bioavailability, and target-binding interactions. lifechemicals.com

Similarly, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is of immense significance. frontiersin.org This scaffold is a key component of many natural products, including alkaloids and the amino acid proline. wikipedia.org The non-planar, three-dimensional structure of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is crucial for stereospecific interactions with biological targets. nih.gov In drug discovery, the pyrrolidine moiety is prized for its ability to introduce conformational rigidity and improve pharmacokinetic profiles. nih.govnih.gov

The combination of these two scaffolds into a single hybrid molecule, such as 2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine, offers the potential for synergistic effects, merging the electronic versatility of the pyridine ring with the structural and stereochemical advantages of the pyrrolidine system.

Rationale for Investigating this compound

The specific molecular architecture of this compound provides a compelling rationale for its scientific investigation. The dichlorinated pyridine ring is a highly functionalized system, with the chlorine atoms serving as potential sites for further chemical modification through nucleophilic substitution or cross-coupling reactions. This allows for the diversification of the core structure and the exploration of structure-activity relationships.

Overview of Research Paradigms for Novel Heterocyclic Compounds

The exploration of novel heterocyclic compounds like this compound is guided by several established research paradigms. A primary approach is diversity-oriented synthesis, where a common molecular scaffold is systematically modified to generate a library of related compounds. These libraries can then be screened for a wide range of biological activities or material properties.

Another key paradigm is structure-based drug design. If the biological target of a class of compounds is known, computational modeling and X-ray crystallography can be used to design molecules that fit precisely into the target's active site, leading to enhanced potency and selectivity.

Furthermore, the development of novel synthetic methodologies is a crucial aspect of heterocyclic chemistry. The discovery of new reactions and catalytic systems that enable the efficient and controlled synthesis of complex heterocyclic structures is essential for advancing the field. researchgate.net The investigation of compounds like this compound can therefore not only lead to the discovery of new functional molecules but also drive innovation in synthetic organic chemistry.

Disclaimer: Specific experimental data for this compound is scarce in publicly available literature. The following data tables are for the closely related and well-characterized compound Nicotine , which also features a pyridine ring linked to a pyrrolidine ring (specifically, (S)-3-(1-methylpyrrolidin-2-yl)pyridine), and are provided for illustrative purposes to highlight the types of data that are typically generated for such compounds.

Interactive Data Table: Physicochemical Properties of a Representative Pyridine-Pyrrolidine Hybrid (Nicotine)

| Property | Value |

| Molecular Formula | C10H14N2 |

| Molecular Weight | 162.23 g/mol |

| Boiling Point | 247 °C |

| Density | 1.01 g/cm³ |

| Solubility in Water | Miscible |

Interactive Data Table: Spectroscopic Data of a Representative Pyridine-Pyrrolidine Hybrid (Nicotine)

| Technique | Key Signals |

| ¹H NMR | Signals corresponding to protons on both the pyridine and pyrrolidine rings, with characteristic chemical shifts. |

| ¹³C NMR | Resonances for all 10 carbon atoms, distinguishing between the aromatic carbons of the pyridine ring and the aliphatic carbons of the pyrrolidine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H10Cl2N2 |

|---|---|

Molekulargewicht |

217.09 g/mol |

IUPAC-Name |

2,3-dichloro-5-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C9H10Cl2N2/c10-7-4-6(5-13-9(7)11)8-2-1-3-12-8/h4-5,8,12H,1-3H2 |

InChI-Schlüssel |

JGWPQSQEOKMDPJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(NC1)C2=CC(=C(N=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,3 Dichloro 5 Pyrrolidin 2 Yl Pyridine and Analogues

Retrosynthetic Analysis of the 2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.orgadvancechemjournal.com For this compound, the most logical and strategic disconnection is the C-C bond between the C5 position of the pyridine (B92270) ring and the C2 position of the pyrrolidine (B122466) ring. This approach is common for the synthesis of similarly substituted pyridines. researchgate.net

This primary disconnection leads to two key fragments:

A 2,3-dichloropyridine (B146566) fragment activated at the C5 position for C-C bond formation. This precursor would act as the electrophile. A common synthon would be a 2,3-dichloro-5-halopyridine (e.g., bromo- or iodo-), which is well-suited for transition metal-catalyzed cross-coupling reactions.

A pyrrolidine fragment functionalized at the C2 position to act as a nucleophile or its synthetic equivalent. To prevent unwanted reactions at the nitrogen atom, it would typically be protected with a suitable group (e.g., Boc, Cbz). The C2 position would be converted into an organometallic species, such as an organozinc (for Negishi coupling) or an organoboron (for Suzuki coupling) reagent.

An alternative, though less common, strategy could involve forming the pyridine ring from acyclic precursors where one of the components already contains the pyrrolidine moiety. However, this approach can be more complex due to the stability of the pyrrolidine-containing precursors under the conditions required for pyridine ring cyclization. Therefore, the cross-coupling strategy is generally preferred for its modularity and higher convergence.

Approaches to the Dichloropyridine Core

Direct chlorination of pyridine itself is often unselective and requires harsh conditions. Therefore, syntheses typically start from more substituted or pre-functionalized pyridines. A common precursor for molecules with this substitution pattern is 2,3,5-trichloropyridine, which allows for selective functionalization at the C5 position.

One method to obtain polychlorinated pyridines involves the reaction of a substituted pyridine with chlorine gas, often at elevated temperatures and sometimes in the presence of a catalyst. For instance, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) can be further chlorinated with ferric chloride as a catalyst to yield 2,3-dichloro-5-(trifluoromethyl)pyridine. alfa-chemical.com Another approach is halogen exchange, where a trichloropyridine precursor is treated with a fluoride (B91410) source, like potassium fluoride, to selectively replace a chlorine atom. This highlights that different halogens on the ring can be manipulated based on their reactivity. google.com

A multi-step sequence starting from 2,3,6-trichloropyridine (B1294687) can also yield 2,3-dichloropyridine. This process can involve saponification, followed by a dechlorination/reduction step, and finally a re-chlorination step to obtain the desired isomer. google.com These methods underscore the importance of readily available, often commercially sourced, polychlorinated pyridines as starting materials.

Building the pyridine ring from acyclic precursors offers another route to the core structure. While less direct for this specific target, these methods are fundamental in pyridine synthesis. The Hantzsch pyridine synthesis, for example, is a well-established method that involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the pyridine. advancechemjournal.com By choosing appropriately substituted starting materials, a functionalized pyridine can be constructed, which could then undergo halogenation to install the required chlorine atoms. This approach provides flexibility but may require more steps compared to modifying an existing pyridine.

Introduction of the Pyrrolidine Moiety

The formation of the C-C bond between the pyridine and pyrrolidine rings is the key step in the synthesis. While nucleophilic aromatic substitution (SNAr) is a common reaction for pyridines, it is typically used for forming C-N or C-O bonds. quimicaorganica.orgacs.org For C-C bond formation with an alkyl substituent, transition metal-catalyzed cross-coupling reactions are the methods of choice.

Pyridines with leaving groups at the 2- and 4-positions are highly activated toward nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. quimicaorganica.org Pyrrolidine itself is a good nucleophile and is often used in SNAr reactions to form N-substituted pyridines. wikipedia.orgnih.govacs.org However, forming a C-C bond via nucleophilic substitution would require a carbanionic pyrrolidine species (e.g., 2-lithio-N-Boc-pyrrolidine). While possible, these reagents are often highly basic and can lead to side reactions. Therefore, for robust and selective C(sp2)-C(sp3) bond formation, cross-coupling methodologies are generally superior.

Modern synthetic chemistry relies heavily on palladium- and nickel-catalyzed cross-coupling reactions to form C-C bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura and Negishi couplings are particularly well-suited for the synthesis of this compound.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org This method is highly effective for coupling alkylzinc reagents with heteroaryl halides. acs.org In the context of the target molecule, the synthesis would involve reacting a 2,3-dichloro-5-halopyridine (e.g., 5-bromo or 5-iodo) with an N-protected (pyrrolidin-2-yl)zinc halide. The organozinc reagent can be prepared from the corresponding 2-halopyrrolidine or by direct zincation. The reactivity of different halogen positions on the pyridine ring can often be controlled, allowing for selective coupling at C5. orgsyn.org

| Electrophile | Nucleophile | Catalyst System | Product | Reference(s) |

|---|---|---|---|---|

| Heteroaryl Halide | Secondary Alkylzinc Halide | Pd / Biarylphosphine Ligand | Alkyl-substituted Heterocycle | acs.org |

| 2-Bromopyridine | Organozinc Compound | Pd(PPh3)4 | 2,2'-Bipyridine Analogue | researchgate.net |

| Aryl Bromide | Secondary Alkylzinc Halide | Pd / Chiral NHC Ligand | Chiral 1,1-Diarylalkane | chinesechemsoc.org |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another powerful tool that pairs an organoboron reagent (boronic acid or ester) with an organic halide. researchgate.net This reaction is widely used in the pharmaceutical industry due to the stability and low toxicity of the organoboron reagents. nih.govnih.gov The synthesis of the target molecule via this route would employ a 2,3-dichloro-5-halopyridine and an N-protected (pyrrolidin-2-yl)boronic acid or its pinacol (B44631) ester.

Challenges can arise in Suzuki couplings involving 2-halopyridines, as the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity. nih.gov However, the use of specialized ligands or reaction conditions, such as those employing nickel catalysts or specific phosphine (B1218219) ligands, can overcome these issues and achieve high yields. nih.govnih.gov The selective mono-arylation or mono-alkylation of dichloropyridines is well-documented, demonstrating the feasibility of this approach. nih.govnih.gov

| Electrophile | Nucleophile | Catalyst System | Product | Reference(s) |

|---|---|---|---|---|

| 2,6-Dichloropyridine | Heptyl Pinacol Boronic Ester | Pd / Sterically Hindered Ligand | 2,6-Dialkylpyridine | nih.gov |

| Dichloropyridines | (Hetero)aryl Boronic Acids | Ni / PPh2Me | Monoarylated Pyridine | nih.gov |

| Aryl Chlorides | Aryl Boronic Acids | (L1)PdCl2 | Biaryl Compound | researchgate.net |

| 2-Bromopyridine | (S)-Alkyltrifluoroborate | Pd / Buchwald Ligand | Chiral Alkyl-substituted Pyridine | acs.org |

Both the Negishi and Suzuki couplings represent robust and versatile strategies for the final C-C bond-forming step to construct this compound and its analogues, offering a modular approach to a wide range of derivatives.

Stereoselective Synthesis of the Pyrrolidin-2-yl Unit

The chirality of the pyrrolidin-2-yl moiety is a critical determinant of the biological activity of many pharmaceutical compounds. thieme-connect.com Consequently, significant research has been directed toward the development of stereoselective methods to produce enantiomerically pure 2-substituted pyrrolidines. These methods can be broadly categorized into biocatalytic and asymmetric catalytic approaches.

One prominent green chemistry approach involves biocatalysis, specifically the use of transaminase (TA) enzymes. nih.gov This method facilitates the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. nih.govacs.org The process involves a transaminase-triggered cyclization, where the enzyme catalyzes the transfer of an amino group to a prochiral ketone substrate. acs.org By selecting the appropriate transaminase, either the (R) or (S) enantiomer of the desired pyrrolidine can be produced with high enantiomeric excess (ee) and in good yields. nih.govacs.org Research has demonstrated the successful synthesis of a variety of 2-arylpyrrolidines with enantiomeric excesses often exceeding 95% and analytical yields reaching up to 90%. acs.org

| Substrate (ω-chloroketone) | Product (2-Arylpyrrolidine) | Transaminase Enzyme | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|---|

| 5-chloro-1-phenylpentan-1-one | 2-phenylpyrrolidine | ATA-117-Rd6 | 90 | >99.5 | (R) |

| 5-chloro-1-phenylpentan-1-one | 2-phenylpyrrolidine | ATA-256 | 65 | >99.5 | (S) |

| 5-chloro-1-(4-chlorophenyl)pentan-1-one | 2-(4-chlorophenyl)pyrrolidine | ATA-117-Rd6 | 84 (isolated) | >99.5 | (R) |

| 5-chloro-1-(4-methoxyphenyl)pentan-1-one | 2-(4-methoxyphenyl)pyrrolidine | ATA-117-Rd6 | 78 | >99.5 | (R) |

| 5-chloro-1-(4-methoxyphenyl)pentan-1-one | 2-(4-methoxyphenyl)pyrrolidine | ATA-256 | 45 | >99.5 | (S) |

Another effective strategy is the intramolecular asymmetric reductive amination (IARA) of γ-amino ketones. thieme-connect.com This method utilizes transition metal catalysts, such as iridium complexes with chiral ferrocene (B1249389) ligands. In a one-pot process, substrates like tert-butyl (4-oxo-4-arylbutyl)carbamate are deprotected and subsequently undergo reductive cyclization to form the chiral 2-substituted arylpyrrolidines. thieme-connect.com This approach has been used to synthesize a range of these compounds with yields as high as 98% and enantioselectivities up to 92% ee. thieme-connect.com

Optimization of Reaction Conditions and Yields

The choice of catalyst and solvent is critical. For instance, in multicomponent reactions for synthesizing pyridine-3,5-dicarbonitriles, amine bases like piperidine (B6355638) in ethanol (B145695) and ionic bases like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in acetonitrile (B52724) have been systematically studied. nih.gov While both systems can produce similar yields, the ionic base in acetonitrile significantly reduces reaction times. nih.gov Furthermore, switching the solvent from ethanol to acetonitrile can overcome difficulties associated with sterically hindered aldehydes. nih.gov For coupling reactions, such as the Suzuki-Miyaura cross-coupling used to introduce aryl groups onto pyridine rings, the selection of the palladium catalyst and ligand is crucial. For example, the use of Pd(OAc)₂/RuPhos in tert-butanol (B103910) has been shown to achieve high conversion rates in very short reaction times. nih.gov

The conditions for reduction steps also require careful tuning. In the synthesis of 2,3-dihydro nih.govnumberanalytics.comthiazolo[4,5-b]pyridines, various reducing agents were tested to optimize the conversion of the thiazole (B1198619) moiety. beilstein-journals.org As shown in the table below, changing the reagent and stoichiometry directly impacts the yield of the desired product. Applying a two-step procedure involving iron and then sodium borohydride (B1222165) in optimized amounts led to the desired products in good isolated yields (59-66%). beilstein-journals.org Similarly, improving the reduction of a nitro group in a pyridine precursor from 70% yield with Fe/NH₄Cl to 84% yield was achieved by switching to catalytic hydrogenation with Pd(OH)₂/C. nih.gov

| Entry | Reducing Agent(s) | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaBH₄ | 2.0 | MeOH | 25 | 16 | <10 |

| 2 | Fe | 5.0 | AcOH | 110 | 2 | 25 |

| 3 | Zn | 5.0 | AcOH | 110 | 2 | 31 |

| 4 | Fe / NaBH₄ | 5.0 / 5.0 | AcOH / MeOH | 110 → 25 | 2 + 16 | 55 |

| 5 | Fe / NaBH₄ | 3.0 / 3.0 | AcOH / MeOH | 110 → 25 | 2 + 16 | 66 (isolated) |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. ijpsjournal.comnumberanalytics.com These approaches focus on reducing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources. numberanalytics.com

Biocatalysis stands out as a premier green strategy for synthesizing the chiral pyrrolidine unit. The use of enzymes, such as transaminases, operates under mild conditions and avoids the need for heavy metal catalysts, which are often toxic and difficult to remove. nih.govacs.orgnumberanalytics.com This enzymatic approach is highly selective, leading to high enantiopurity and reducing the need for complex purification steps. nih.gov

Microwave-assisted synthesis is another key green technology that can significantly accelerate chemical reactions, often leading to higher yields and increased product purity in shorter timeframes. ijpsjournal.comrasayanjournal.co.in This method offers a more energy-efficient alternative to conventional heating. numberanalytics.comrasayanjournal.co.in The synthesis of various nitrogen-containing heterocycles, including triazoles and benzimidazoles, has been successfully achieved using microwave irradiation, often in one-pot, multicomponent reactions that enhance atom economy. rasayanjournal.co.in

The choice of solvent is a cornerstone of green chemistry. numberanalytics.com Efforts are focused on replacing toxic and volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.comacs.org In some cases, reactions can be performed under solvent-free conditions, for example by immobilizing reactants on a solid support like silica (B1680970) gel, which can also be combined with microwave heating to further enhance reaction efficiency. rasayanjournal.co.in The development of magnetically recoverable nano-catalysts also aligns with green principles, as they can be easily separated from the reaction mixture and reused, reducing waste and catalyst consumption. researchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 2,3 Dichloro 5 Pyrrolidin 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,3-dichloro-5-(pyrrolidin-2-yl)pyridine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the proton. Protons on the pyridine (B92270) ring would typically appear in the aromatic region (downfield), while protons on the pyrrolidine (B122466) ring would be found in the aliphatic region (upfield).

The integration of each signal would correspond to the number of protons it represents. Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling with neighboring protons, would provide crucial information about the connectivity of the atoms. The coupling constants (J values), measured in Hertz (Hz), would help to determine the relative positions of the protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration | Expected Coupling Constants (J, Hz) |

| Pyridine H-4 | Aromatic region | Doublet (d) | 1H | J(H4, H6) |

| Pyridine H-6 | Aromatic region | Doublet (d) | 1H | J(H6, H4) |

| Pyrrolidine CH | Aliphatic region | Multiplet (m) | 1H | |

| Pyrrolidine CH₂ | Aliphatic region | Multiplet (m) | 2H | |

| Pyrrolidine CH₂ | Aliphatic region | Multiplet (m) | 2H | |

| Pyrrolidine CH₂ | Aliphatic region | Multiplet (m) | 2H | |

| Pyrrolidine NH | Variable | Broad singlet (br s) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and the nature of its substituents.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C-2 (C-Cl) | Aromatic region |

| Pyridine C-3 (C-Cl) | Aromatic region |

| Pyridine C-4 | Aromatic region |

| Pyridine C-5 (C-pyrrolidinyl) | Aromatic region |

| Pyridine C-6 | Aromatic region |

| Pyrrolidine C-2' | Aliphatic region |

| Pyrrolidine C-3' | Aliphatic region |

| Pyrrolidine C-4' | Aliphatic region |

| Pyrrolidine C-5' | Aliphatic region |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing detailed correlations between atoms, which is crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the connectivity of protons within the pyridine and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the point of attachment of the pyrrolidinyl group to the pyridine ring and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry of the molecule, particularly the orientation of the substituents on the pyrrolidine ring relative to the pyridine ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of the molecule. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.

The mass spectrum would also show a series of fragment ions, which are formed by the breakdown of the molecular ion. The analysis of these fragmentation patterns provides valuable information about the structure of the molecule, as the fragmentation often occurs at weaker bonds or results in the formation of stable ions.

Expected Mass Spectrometry Data:

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular ion | Calculated for C₉H₁₀Cl₂N₂ |

| [M-Cl]⁺ | Loss of a chlorine atom | |

| [M-C₄H₈N]⁺ | Loss of the pyrrolidinyl radical | |

| [C₅H₂Cl₂N]⁺ | Dichloropyridine fragment | |

| [C₄H₈N]⁺ | Pyrrolidinyl fragment |

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups.

Expected FT-IR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Pyrrolidine N-H bond |

| C-H Stretch (Aromatic) | 3000-3100 | Pyridine C-H bonds |

| C-H Stretch (Aliphatic) | 2850-2960 | Pyrrolidine C-H bonds |

| C=N and C=C Stretch | 1400-1600 | Pyridine ring vibrations |

| C-N Stretch | 1000-1350 | Pyrrolidine and pyridine C-N bonds |

| C-Cl Stretch | 600-800 | Carbon-chlorine bonds |

Raman Spectroscopy

Raman spectroscopy is a valuable technique for providing insights into the vibrational modes of a molecule, which are sensitive to its structure and bonding. For this compound, a theoretical Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of the dichloropyridine ring and the pyrrolidine substituent.

Key vibrational modes would include:

Pyridine ring stretching vibrations: These typically appear in the 1300-1600 cm⁻¹ region. The substitution pattern with two chlorine atoms and a pyrrolidinyl group would influence the exact frequencies.

C-Cl stretching vibrations: The carbon-chlorine stretches are expected in the 600-800 cm⁻¹ range. The presence of two adjacent chlorine atoms would likely result in symmetric and asymmetric stretching modes.

Pyrrolidine ring vibrations: The C-C and C-N stretching and deformation modes of the pyrrolidine ring would contribute to the spectrum, typically in the 800-1200 cm⁻¹ region.

C-H stretching vibrations: Aromatic C-H stretches from the pyridine ring are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would appear in the 2850-3000 cm⁻¹ range.

A hypothetical data table for the prominent Raman bands is presented below.

Table 1: Hypothetical Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1580 | Pyridine ring stretch |

| ~1450 | Pyridine ring stretch |

| ~1100 | Pyrrolidine ring vibration |

| ~780 | C-Cl symmetric stretch |

Electronic Absorption and Fluorescence Spectroscopy

The electronic absorption and fluorescence spectra of this compound would be dictated by the electronic transitions within the molecule. The pyridine ring is a chromophore, and its absorption characteristics would be modified by the chloro and pyrrolidinyl substituents.

Absorption: The UV-Vis absorption spectrum would likely show π-π* transitions characteristic of the pyridine ring. The presence of chlorine atoms as auxochromes may cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Fluorescence: The fluorescence properties would depend on the nature of the lowest excited singlet state and the efficiency of non-radiative decay processes. The emission wavelength would be longer than the absorption wavelength (Stokes shift). The quantum yield of fluorescence would be a measure of the molecule's emission efficiency.

Table 2: Hypothetical Electronic Absorption and Fluorescence Data for this compound in Methanol

| Parameter | Value |

|---|---|

| Absorption Maximum (λ_abs) | ~275 nm |

| Molar Absorptivity (ε) | ~5000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | ~350 nm |

| Stokes Shift | ~75 nm |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Determination of Solid-State Molecular Geometry

The X-ray diffraction analysis would reveal the precise spatial arrangement of all atoms in this compound. Key findings would include:

The planarity of the pyridine ring.

The conformation of the pyrrolidine ring (e.g., envelope or twist conformation).

The relative orientation of the pyrrolidine ring with respect to the pyridine ring.

The precise bond lengths and angles of the entire molecule.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| V (ų) | 980 |

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing is determined by the intermolecular forces between adjacent molecules. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The secondary amine in the pyrrolidine ring can act as a hydrogen bond donor, and the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to the formation of hydrogen-bonded chains or dimers.

Halogen Bonding: The chlorine atoms could participate in halogen bonding interactions with electron-rich atoms on neighboring molecules.

π-π Stacking: The pyridine rings of adjacent molecules could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

An analysis of the crystal structure would quantify the distances and angles of these interactions, providing a detailed understanding of the supramolecular assembly.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 5 Pyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into molecular behavior. For a molecule like 2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine, DFT would be the standard method to investigate its structural and electronic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process involves calculating the molecule's lowest energy state, which corresponds to its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles for the interconnected pyridine (B92270) and pyrrolidine (B122466) rings. Conformational analysis would also be crucial to identify the most stable arrangement (conformer) of the pyrrolidinyl group relative to the dichloropyridine ring. Without specific studies, it is not possible to provide a data table of these optimized parameters.

Electronic Structure and Charge Distribution

Following optimization, DFT calculations can elucidate the electronic structure. This includes mapping the electron density and calculating the distribution of partial atomic charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis). This information is vital for understanding the molecule's polarity and identifying sites susceptible to electrophilic or nucleophilic attack. A Molecular Electrostatic Potential (MEP) map would typically be generated to visualize these reactive regions, but such data is not available for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor. An analysis for this compound would identify the energy of this orbital (EHOMO) and its spatial distribution across the molecule. The location of the HOMO density indicates the most probable sites for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy (ELUMO) and distribution reveal the most likely sites for nucleophilic attack.

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. From the HOMO and LUMO energies, other chemical reactivity descriptors such as electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S) can be calculated. These indices provide a quantitative measure of the molecule's reactivity.

As no specific computational data has been published for this compound, the following tables could not be populated with scientifically accurate findings. They are presented as a template for the type of data that such a study would generate.

| Parameter | Value |

| EHOMO (eV) | Data not available |

| ELUMO (eV) | Data not available |

| HOMO-LUMO Gap (ΔE, eV) | Data not available |

| Reactivity Index | Formula | Value |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | Data not available |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | Data not available |

| Global Hardness (η) | (ELUMO-EHOMO)/2 | Data not available |

| Global Softness (S) | 1/(2η) | Data not available |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto a constant electron density surface, revealing the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.dereadthedocs.io This information is invaluable for predicting how a molecule will interact with other chemical species, such as receptors, substrates, or other reactants. nih.gov

In an MEP map, different colors are used to represent varying levels of electrostatic potential. wolfram.com Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red. These areas correspond to a high electron density, often associated with lone pairs of electrons on electronegative atoms. Conversely, regions of positive potential, which are attractive to nucleophiles, are colored blue, indicating a relative deficiency of electrons, such as around hydrogen atoms bonded to electronegative atoms. Green or yellow areas represent regions of near-zero or neutral potential. wolfram.com

For this compound, an MEP analysis would be expected to highlight several key features:

Negative Potential: The most significant regions of negative potential (red) would likely be localized on the nitrogen atom of the pyridine ring and the two chlorine atoms. The lone pair of the pyridine nitrogen makes it a prime site for protonation or interaction with electrophiles. The high electronegativity of the chlorine atoms also leads to an accumulation of electron density.

Positive Potential: Regions of positive potential (blue) would be anticipated around the hydrogen atoms, particularly the N-H proton of the pyrrolidine ring and the C-H protons on the pyridine ring. The hydrogen on the pyrrolidine nitrogen is a potential hydrogen bond donor.

Reactivity Prediction: The MEP map would provide a clear visual guide to the molecule's reactivity. For instance, it would predict that an incoming electrophile would preferentially attack the pyridine nitrogen, while a nucleophile might be attracted to the electron-deficient carbon atoms of the pyridine ring, influenced by the electron-withdrawing chlorine atoms.

Illustrative Data Table: Predicted MEP Surface Features for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Pyridine Nitrogen Atom | Highly Negative | Red | Site for electrophilic attack, protonation, and hydrogen bond acceptance |

| Chlorine Atoms | Moderately Negative | Orange/Red | Electronegative regions influencing ring electronics |

| Pyrrolidine N-H Proton | Highly Positive | Blue | Site for nucleophilic attack and hydrogen bond donation |

| Pyridine Ring C-H Protons | Moderately Positive | Light Blue/Cyan | Potential sites for weak interactions |

| Carbon Rings | Near-Neutral | Green | General molecular framework |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the familiar Lewis structure concepts of chemical bonding (i.e., bonds, lone pairs, and core orbitals). uni-muenchen.dewikipedia.org This analysis provides a quantitative description of bonding interactions, charge distribution, and the stabilizing effects of electron delocalization within a molecule. computabio.comnumberanalytics.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de This reveals how electron density is shared from a filled "donor" NBO (like a bonding orbital or a lone pair) to an empty "acceptor" NBO (typically an antibonding orbital). The stabilization energy (E(2)) associated with this delocalization is calculated, where a higher E(2) value indicates a stronger interaction. q-chem.com

For this compound, an NBO analysis would offer deep insights into its electronic structure:

Hybridization and Bonding: It would detail the hybridization of each atom and the composition of each chemical bond (e.g., the C-N bonds in the rings, C-Cl bonds).

Charge Distribution: NBO provides a more robust calculation of atomic charges (Natural Population Analysis) compared to other methods.

Hyperconjugation and Resonance: The most significant findings would come from the analysis of donor-acceptor interactions. This would quantify the delocalization of electron density from the lone pairs of the nitrogen and chlorine atoms into the antibonding orbitals (π*) of the pyridine ring, which is a measure of resonance stabilization. It would also reveal hyperconjugative effects, such as interactions between C-H or C-C sigma bonds and adjacent empty orbitals.

Illustrative Data Table: Predicted Major NBO Donor-Acceptor Interactions for this compound

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N (Pyridine) | π* (C-C) (Pyridine Ring) | ~25-35 | n → π* (Resonance) |

| LP (1) N (Pyrrolidine) | σ* (C-H) (Adjacent) | ~3-5 | n → σ* (Hyperconjugation) |

| LP (3) Cl | π* (C-C) (Pyridine Ring) | ~2-4 | n → π* (Resonance) |

| σ (C-H) | σ* (C-C) (Adjacent) | ~1-3 | σ → σ* (Hyperconjugation) |

Note: LP denotes a lone pair orbital. E(2) values are hypothetical and serve to illustrate the expected relative strengths of interactions.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak, non-covalent interactions within a single molecule (intramolecular) or between molecules (intermolecular). wikipedia.orgchemtools.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). jussieu.fr NCI plots generate 3D isosurfaces that highlight regions where non-covalent interactions occur.

The resulting surfaces are color-coded to distinguish the nature and strength of the interaction:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes between atoms in close proximity. youtube.com

In the context of this compound, NCI analysis would be crucial for understanding its conformational stability and potential intermolecular interactions.

Intramolecular Interactions: An NCI analysis would likely reveal weak intramolecular hydrogen bonding between the pyrrolidine N-H group and the adjacent chlorine atom or the pyridine nitrogen, which could influence the molecule's preferred conformation. It could also show van der Waals interactions between the two ring systems.

Steric Hindrance: Red patches might appear between the pyrrolidine ring and the chlorine atom at the 3-position of the pyridine ring, indicating some degree of steric repulsion that could create a barrier to rotation.

Intermolecular Interactions: When analyzing a dimer or a crystal structure, NCI would visualize the hydrogen bonds, π-π stacking between pyridine rings, and other van der Waals forces that govern how the molecules pack together. nih.gov

Illustrative Data Table: Predicted Non-Covalent Interactions in this compound

| Interaction Type | Involved Atoms/Groups | NCI Isosurface Color | Predicted Significance |

| Intramolecular Hydrogen Bond | Pyrrolidine (N-H) ••• N (Pyridine) | Blue (weak) / Green-Blue | Influences the relative orientation of the two rings. |

| van der Waals Interaction | Pyrrolidine Ring ↔ Pyridine Ring | Green | Contributes to overall conformational stability. |

| Steric Repulsion | Pyrrolidine Ring ↔ C3-Chlorine | Red | Creates a rotational barrier, defining the most stable conformer. |

| Intermolecular Hydrogen Bond | (Molecule 1) N-H ••• N (Molecule 2) | Blue | A primary interaction driving crystal packing or dimerization. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, providing a powerful complement to experimental characterization. Methods like Density Functional Theory (DFT) are commonly used for this purpose. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing the calculated shifts for a proposed structure with experimental data, one can confirm or elucidate the molecular structure. For this compound, calculations would predict distinct signals for the protons and carbons on both the pyridine and pyrrolidine rings, with the electronegative chlorine and nitrogen atoms having a significant influence on the chemical shifts of nearby nuclei. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an IR spectrum. The calculations would help in assigning specific vibrational modes, such as the N-H stretch of the pyrrolidine, C-Cl stretches, and the characteristic ring breathing modes of the pyridine and pyrrolidine structures.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic excitation energies and oscillator strengths, which correspond to the λ_max values and intensities of absorption bands in a UV-Vis spectrum. acs.orgmdpi.com The analysis would identify the key electronic transitions, likely π → π* transitions within the pyridine ring and n → π* transitions involving the lone pairs of the nitrogen and chlorine atoms.

Illustrative Data Table: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Assignment / Comment |

| ¹H NMR | δ 7.5-8.5 ppm | Protons on the pyridine ring |

| δ 3.0-4.0 ppm | Protons on the pyrrolidine ring | |

| δ ~5.0 ppm (broad) | N-H proton of the pyrrolidine ring | |

| ¹³C NMR | δ 140-155 ppm | Pyridine carbons bonded to N or Cl |

| δ 45-65 ppm | Pyrrolidine carbons | |

| IR | ~3350 cm⁻¹ | N-H stretch (pyrrolidine) |

| ~1550-1600 cm⁻¹ | C=C/C=N stretching (pyridine ring) | |

| ~700-800 cm⁻¹ | C-Cl stretch | |

| UV-Vis | λ_max ~265 nm | π → π* transition of the dichloropyridine chromophore |

Theoretical Assessment of Reaction Pathways and Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. mt.compathwaystochemistry.com By calculating the potential energy surface, chemists can identify the minimum energy path that connects reactants to products. numberanalytics.com This involves locating and characterizing the energies of all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products.

Key aspects of this analysis include:

Transition State Searching: Algorithms are used to find the transition state (TS)—the highest energy point along the lowest energy path of a reaction step. The structure of the TS provides critical information about the bond-forming and bond-breaking processes.

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). According to transition state theory, this value determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. libretexts.org

Reaction Coordinate Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the desired reactants and products. numberanalytics.com

For this compound, theoretical assessments could explore various potential reactions. For example, one could investigate the mechanism of a nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by a nucleophile. The calculations would determine which chlorine atom (at position 2 or 3) is more susceptible to substitution by comparing the activation energies for the two possible pathways. The model would reveal the structure of the Meisenheimer complex intermediate and the transition states leading to and from it. sumitomo-chem.co.jp

Illustrative Data Table: Hypothetical Energy Profile for Nucleophilic Substitution on this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| TS1 (C2-attack) | Transition state for nucleophilic attack at C2 | +18.5 |

| Intermediate 1 | Meisenheimer complex from C2-attack | +5.2 |

| TS2 (C3-attack) | Transition state for nucleophilic attack at C3 | +22.1 |

| Intermediate 2 | Meisenheimer complex from C3-attack | +8.7 |

| Products (C2-subst.) | 2-Nu-3-chloro-5-(pyrrolidin-2-yl)pyridine + Cl⁻ | -10.3 |

Based on this hypothetical data, the reaction would preferentially occur at the C2 position due to a lower activation energy barrier.

Chemical Reactivity and Derivatization Strategies of 2,3 Dichloro 5 Pyrrolidin 2 Yl Pyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2,3-dichloro-5-(pyrrolidin-2-yl)pyridine is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms serve as leaving groups, and their positions on the ring (ortho and meta to the nitrogen atom) exhibit differential reactivity. Generally, the chlorine at the 2-position is more activated towards nucleophilic attack than the chlorine at the 3-position due to the stabilizing effect of the adjacent nitrogen on the Meisenheimer intermediate.

In the synthesis of Varenicline, a crucial SNAr reaction involves the displacement of one of the chloro substituents by a phenolic nucleophile. Specifically, reaction with 1,4-dinitro-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-10-yl)-2,2,2-trifluoro-ethanone, which contains a phenolic hydroxyl group, is a key step. The regioselectivity of this reaction is of paramount importance, with the substitution occurring preferentially at the 2-position of the pyridine ring.

| Nucleophile | Reagents and Conditions | Product | Yield |

| 1-((4,5-dinitronaphthalen-1-yl)oxy)-2,2,2-trifluoroethan-1-one | K₂CO₃, DMF, 100 °C | 1-(4-((5-chloro-3-((S)-pyrrolidin-2-yl)pyridin-2-yl)oxy)-5-nitronaphthalen-1-yl)-2,2,2-trifluoroethanone | High |

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center and readily participates in a variety of reactions, including acylation and alkylation. In many synthetic routes utilizing this compound, it is often necessary to protect this nitrogen to prevent unwanted side reactions during subsequent transformations of the pyridine ring.

A common protection strategy is N-acylation. For instance, in several reported syntheses of Varenicline, the pyrrolidine nitrogen is acylated with trifluoroacetic anhydride (B1165640) in the presence of a base like pyridine. This forms a stable trifluoroacetamide, which deactivates the nitrogen's nucleophilicity and can be readily cleaved under basic conditions at a later stage.

| Reagent | Base | Solvent | Product |

| Trifluoroacetic Anhydride | Pyridine | Dichloromethane | 1-(1-(5,6-dichloropyridin-3-yl)pyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally not a viable derivatization strategy. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack. This deactivating effect is further compounded by the two electron-withdrawing chlorine substituents. As a result, the pyridine ring is highly electron-deficient and does not readily undergo typical EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions under standard conditions. Attempts to force such reactions would likely require harsh conditions that could lead to decomposition of the starting material.

Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituted pyridine ring of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for extensive diversification of the core structure.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds. In the case of 2,3-dichloropyridines, the oxidative addition of palladium typically occurs preferentially at the more reactive C-2 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | CsF | Dioxane |

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine. For this compound, this reaction can be controlled to achieve mono-amination at either the C-2 or C-3 position, depending on the reaction conditions and the ligand used. This allows for the selective introduction of a wide range of primary and secondary amines.

| Amine | Catalyst | Ligand | Base | Temperature |

| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | 100 °C |

| Morpholine | Pd(OAc)₂ | RuPhos | K₂CO₃ | 80 °C |

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Similar to other cross-coupling reactions, the C-2 position is generally more reactive. This method provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates for further synthetic transformations.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | THF |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF |

Cycloaddition and Annulation Reactions to Form Fused Heterocycles

While specific cycloaddition and annulation reactions of this compound are not extensively documented in the literature, the reactivity of related pyridine and pyrrolidine systems provides a strong basis for predicting its potential in forming fused heterocyclic structures. The electron-deficient nature of the dichloropyridine ring, coupled with the reactive sites on the pyrrolidine moiety, suggests that this compound can participate in several types of cyclization reactions.

One plausible approach involves the [4+2] cycloaddition (Diels-Alder reaction), where the pyridine ring can act as a diene or a dienophile. rsc.orgwikipedia.org For the pyridine ring to act as a diene, it typically requires activation with electron-withdrawing groups, a condition met by the two chlorine substituents in the target molecule. Conversely, the pyrrolidine ring can be modified to introduce a diene or dienophile for intramolecular cycloadditions.

Another potential pathway for forming fused rings is through [3+2] cycloaddition reactions. rsc.org The pyrrolidine nitrogen, upon conversion to an azomethine ylide, can react with various dipolarophiles to construct pyrrolizidine-fused systems. Furthermore, derivatization of the pyridine ring to introduce azide (B81097) or alkyne functionalities could enable copper-catalyzed or strain-promoted azide-alkyne cycloadditions, leading to triazole-fused pyridines.

Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy for synthesizing fused heterocycles from this compound. Transition-metal-catalyzed C-H activation and subsequent annulation with alkynes or other coupling partners is a well-established method for building complex aromatic systems. nih.govnih.gov The C-H bonds on the pyridine ring, particularly at the C-4 and C-6 positions, could be targeted for such transformations.

Below is a table summarizing potential cycloaddition and annulation reactions based on the reactivity of analogous structures.

| Reaction Type | Potential Reactants/Conditions | Potential Fused Heterocycle | Reference Analogy |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Reaction with a dienophile (e.g., maleimide, acetylene (B1199291) dicarboxylate) under thermal or Lewis acid conditions. | Pyrido-fused cyclohexene (B86901) derivatives | rsc.orgwikipedia.org |

| [3+2] Cycloaddition | In situ generation of an azomethine ylide from the pyrrolidine nitrogen followed by reaction with a dipolarophile. | Pyrido-fused pyrrolizidines | rsc.org |

| Azide-Alkyne Cycloaddition | Derivatization to introduce an azide or alkyne, followed by reaction with a corresponding alkyne or azide partner. | Pyrido-fused triazoles | mdpi.com |

| Transition-Metal-Catalyzed Annulation | Rhodium or Ruthenium-catalyzed C-H activation and coupling with alkynes. | Pyrido-fused polycyclic aromatic systems | nih.govnih.gov |

Strategies for Structural Diversification

The structural diversification of this compound can be achieved by targeting the reactive sites on both the pyridine and the pyrrolidine rings. The presence of two chlorine atoms on the pyridine ring allows for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The secondary amine of the pyrrolidine ring is a key site for N-functionalization, while the carbon backbone of the pyrrolidine offers opportunities for further substitution.

Functionalization of the Pyridine Ring:

The chlorine atoms at the C-2 and C-3 positions of the pyridine ring are susceptible to nucleophilic displacement, although the reactivity is influenced by the electronic effects of the pyrrolidinyl group. Nucleophiles such as amines, alkoxides, and thiolates can be used to introduce a variety of substituents.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on the pyridine ring. These reactions would allow for the introduction of aryl, alkyl, and amino groups, significantly expanding the chemical space of accessible derivatives. The relative reactivity of the two chlorine atoms can potentially be controlled by the choice of catalyst and reaction conditions.

Functionalization of the Pyrrolidine Ring:

The secondary amine of the pyrrolidine ring is a readily available site for N-functionalization. Acylation, alkylation, arylation, and sulfonylation reactions can be employed to introduce a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.

Furthermore, the carbon atoms of the pyrrolidine ring can be functionalized through various synthetic strategies. For instance, α-lithiation of N-Boc protected pyrrolidine followed by reaction with electrophiles can introduce substituents at the C-2 and C-5 positions. Ring-opening and subsequent re-cyclization of the pyrrolidine ring can also lead to novel heterocyclic systems.

The following table outlines potential strategies for the structural diversification of this compound.

| Reaction Site | Reaction Type | Reagents/Conditions | Potential Functional Group Introduced | Reference Analogy |

|---|---|---|---|---|

| Pyridine Ring (C-2 or C-3) | Nucleophilic Aromatic Substitution | Amines, alkoxides, thiolates | -NR2, -OR, -SR | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), organostannanes (Stille), amines (Buchwald-Hartwig) | -Aryl, -Alkyl, -NHR | nih.gov | |

| Pyrrolidine Ring (Nitrogen) | N-Alkylation | Alkyl halides, reductive amination | -Alkyl | nih.gov |

| N-Acylation | Acyl chlorides, anhydrides | -C(O)R | nih.gov | |

| N-Arylation | Aryl halides (Buchwald-Hartwig) | -Aryl | mdpi.com | |

| Pyrrolidine Ring (Carbon) | α-Lithiation/Electrophilic Quench | n-BuLi, electrophile (on N-Boc protected pyrrolidine) | Various substituents at C-2 or C-5 | nih.gov |

Applications As Advanced Building Blocks and Research Intermediates

Role in the Synthesis of Complex Natural Products

The pyrrolidine (B122466) ring is a structural motif frequently found in a vast array of natural products, particularly in alkaloids isolated from various biological sources. nih.govwikipedia.org These natural compounds often exhibit significant biological activities. While the pyrrolidine scaffold is central to natural product chemistry, the direct application of 2,3-dichloro-5-(pyrrolidin-2-yl)pyridine as a starting material in the total synthesis of complex natural products is not extensively documented in current literature. Synthetic strategies for natural products often favor the construction of heterocyclic systems from more fundamental, acyclic precursors to allow for greater control over stereochemistry and functionality. However, the compound's structure represents a key pharmacophore, and its potential as a scaffold for creating nature-inspired synthetic molecules remains an area of interest. nih.gov

Integration into Pharmaceutical Research Pipelines as Key Intermediates

In pharmaceutical research, nitrogen-containing heterocyclic compounds are foundational structural components of many drugs. nih.gov The this compound scaffold is particularly valuable as it combines two key pharmacophores: the pyridine (B92270) ring and the pyrrolidine ring. wikipedia.org This compound is classified as a key pharmaceutical intermediate and a heterocyclic building block for drug design. bldpharm.comchembk.com

The chlorinated pyridine portion of the molecule is especially important for creating derivatives through cross-coupling reactions, allowing for the introduction of diverse functional groups. cohizon.com The pyrrolidine moiety, with its inherent stereocenter and non-planar structure, allows for a thorough exploration of three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. nih.gov

The value of this structural combination is evident in numerous approved drugs. The pyrrolidine ring, for instance, is a core component of racetam compounds like piracetam (B1677957) and aniracetam, as well as drugs such as procyclidine (B1679153) and bepridil. wikipedia.org The strategic incorporation of building blocks like this compound enables the synthesis of novel drug candidates with potentially enhanced efficacy and optimized pharmacological profiles. nih.govresearchgate.net

Table 1: Examples of Bioactive Scaffolds Related to this compound

Utilization in Agrochemical Development

The 2,3-dichloropyridine (B146566) structural unit is a well-established toxophore in the agrochemical industry. jubilantingrevia.comjubilantingrevia.com Many commercially successful pesticides and herbicides are derived from intermediates containing this core structure. A closely related analogue, 2,3-dichloro-5-(trifluoromethyl)pyridine, serves as a crucial intermediate for a range of high-efficiency agrochemicals. jubilantingrevia.com

Key Agrochemicals Derived from the 2,3-Dichloropyridine Core:

Fluazinam: A fungicide used to control a variety of fungal diseases in crops.

Fluopyram: A broad-spectrum fungicide and nematicide.

Fluopicolide: An oomycete-specific fungicide.

Haloxyfop: A post-emergence herbicide used to control grass weeds.

Chlorfluazuron: An insect growth regulator. jubilantingrevia.com

Given the proven efficacy of the 2,3-dichloropyridine moiety, this compound represents a highly valuable building block for the discovery of new agrochemical agents. By combining this established toxophore with the pyrrolidine group—a moiety also explored in the design of novel fungicides and herbicides—researchers can generate new candidate molecules for screening. researchgate.netresearchgate.net The pyrrolidine ring offers opportunities to modify physicochemical properties such as solubility and systemic transport within plants, potentially leading to agrochemicals with improved performance. researchgate.net

Development of Chemical Libraries and Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful strategy in drug discovery and materials science for rapidly generating large, diverse collections of molecules. nih.govyoutube.com The structure of this compound is exceptionally well-suited for this purpose, as it possesses multiple "points of diversity" where different chemical groups can be systematically introduced. nih.govdocumentsdelivered.com

The three primary reactive sites on the scaffold are:

The Pyrrolidine Nitrogen: As a secondary amine, this site can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination.

The C2-Chloride: This chlorine atom can be substituted through various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination, to introduce new aryl, heteroaryl, or amino groups.

The C3-Chloride: This chlorine atom is also amenable to substitution, often exhibiting different reactivity compared to the C2 position, which allows for selective and sequential functionalization.

This multi-faceted reactivity enables the creation of vast chemical libraries from a single core scaffold. By reacting the scaffold with diverse sets of building blocks (e.g., carboxylic acids, alkyl halides, boronic acids), researchers can synthesize thousands of unique compounds for high-throughput screening, significantly accelerating the discovery of new bioactive molecules. nih.govresearchgate.net

Table 2: Illustrative Combinatorial Library Synthesis from the Target Scaffold

Applications in Material Science Research (e.g., coordination chemistry, supramolecular assemblies)

In material science, ligands capable of coordinating with metal ions are essential for constructing functional materials such as metal-organic frameworks (MOFs), coordination polymers, and catalysts. researchgate.net Pyridine and its derivatives are widely used as ligands in transition metal complexes due to the lone pair of electrons on the nitrogen atom. wikipedia.org

This compound possesses two nitrogen atoms—one on the aromatic pyridine ring and one on the saturated pyrrolidine ring—that can potentially act as donor sites for metal coordination. This allows the molecule to function as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, linking multiple metal centers to form extended networks. researchgate.netacs.org

The electronic properties of the resulting metal complexes can be tuned by the substituents on the pyridine and pyrrolidine rings. For instance, pyrrolidine-containing polypyridine ligands have been shown to enhance the visible light absorption of ruthenium complexes, a desirable property for applications in photovoltaics and photocatalysis. acs.org The dichloro-substituents also provide handles for post-synthetic modification of the coordinated ligand, offering a pathway to complex, functional supramolecular assemblies. While specific applications of this exact molecule in material science are not yet widespread, its structural features suggest significant potential for the development of novel coordination compounds and materials. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for Enhanced Sustainability

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a molecule like 2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine, future synthetic strategies will likely focus on minimizing environmental impact, reducing waste, and improving efficiency. Key areas of development include:

Biocatalysis and Chemo-enzymatic Approaches: The use of enzymes as catalysts offers mild reaction conditions and high selectivity, reducing the need for harsh reagents and protecting groups. nih.govdntb.gov.uamdpi.com Research is anticipated to focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of pyridine (B92270) and pyrrolidine (B122466) derivatives. malariaworld.orgnih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and potential for seamless scale-up. marcherin.be The application of flow chemistry to the synthesis of functionalized pyridines can lead to higher yields and purity while minimizing solvent usage and reaction times. marcherin.bemdpi.com

C-H Functionalization: Direct C-H activation and functionalization are atom-economical strategies that avoid the pre-functionalization of starting materials, thereby shortening synthetic routes and reducing waste. nih.govacs.org Future research will likely explore transition-metal catalysis for the direct and regioselective introduction of substituents onto the pyridine core. nih.govnih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents like water or ethanol (B145695), and the development of reusable catalysts such as ionic liquids or supported nanoparticles, are central to green chemistry. semanticscholar.orgmdpi.commdpi.comwuxibiology.com Multicomponent reactions, which allow the formation of complex molecules in a single step, also contribute to the sustainability of the synthesis. nih.gov

| Parameter | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses toxic, volatile organic solvents. | Employs green solvents like water, ethanol, or ionic liquids. mdpi.commdpi.com |

| Catalysts | May use stoichiometric, non-recyclable reagents. | Utilizes biocatalysts, reusable heterogeneous catalysts, or catalyst-free conditions. dntb.gov.uawuxibiology.com |

| Energy Consumption | Often requires high temperatures and long reaction times. | Flow chemistry and microwave-assisted synthesis can reduce energy usage. marcherin.be |

| Waste Generation | Multi-step synthesis with protection/deprotection steps can generate significant waste. | Atom-economical reactions like C-H functionalization and multicomponent reactions minimize waste. nih.govnih.gov |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize synthetic routes and ensure process safety and reproducibility, real-time monitoring of chemical reactions is crucial. This is a key aspect of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes. mdpi.comwuxibiology.comresearchgate.net For the synthesis of this compound and its analogs, advanced spectroscopic techniques are being integrated into the workflow:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. malariaworld.orgsemanticscholar.org This allows for precise determination of reaction endpoints and kinetics.

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy: FlowNMR is a powerful tool for non-invasive, real-time reaction monitoring, offering detailed structural information about species in the reaction mixture. nih.govnih.govnih.gov It can be used to elucidate reaction mechanisms and identify transient intermediates. nih.gov

Operando Spectroscopy: This approach combines in-situ spectroscopic measurements with simultaneous catalytic performance assessment, providing a direct correlation between the catalyst's structural state and its activity and selectivity. dntb.gov.uamdpi.comnih.gov

| Technique | Information Provided | Advantages |

|---|---|---|

| In-situ FT-IR/Raman | Concentration profiles of reactants, intermediates, and products. nih.gov | Non-invasive, provides functional group information. |

| FlowNMR | Detailed structural information, reaction kinetics, and mechanistic insights. nih.govnih.gov | Highly specific, quantitative. |

| UV-Vis Spectroscopy | Monitoring of chromophoric species. | Sensitive, often used in flow systems. mdpi.com |

| Mass Spectrometry | Identification of reaction components by mass-to-charge ratio. | High sensitivity and specificity. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design of novel molecules with desired properties. mdpi.com For derivatives of this compound, these computational tools can be leveraged in several ways:

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecular structures from scratch that are predicted to have high activity against a specific biological target. nih.govacs.orgnih.govnih.gov

Predictive Modeling: ML algorithms can be trained on existing data to build predictive models for various properties, including biological activity, toxicity, and physicochemical parameters. hospitalmedicine.orgmdpi.com This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, guiding the optimization of lead compounds.

Synthesis Prediction: AI tools can assist in planning efficient synthetic routes for target molecules, potentially identifying novel and more sustainable pathways. mdpi.com

Exploration of Undiscovered Biological Targets and Pathways

The pyridine and pyrrolidine scaffolds are present in a multitude of biologically active compounds, suggesting that this compound and its derivatives could interact with a wide array of biological targets. nih.gov Future research will likely focus on exploring novel therapeutic applications by identifying new targets and pathways:

Kinase Inhibitors: Many kinase inhibitors feature pyridine or pyrrolidine moieties. High-throughput screening and computational approaches could reveal novel kinase targets for which derivatives of this compound show inhibitory activity, with potential applications in oncology and inflammatory diseases. mdpi.com

Ion Channel Modulators: The structural features of this compound may allow it to interact with various ion channels, an area that remains relatively underexplored for this specific scaffold.

Epigenetic Targets: There is growing interest in developing small molecules that modulate the activity of epigenetic enzymes. The unique electronic and steric properties of this compound could be exploited to design inhibitors for targets such as histone deacetylases (HDACs) or methyltransferases.

Protein-Protein Interaction (PPI) Modulators: The three-dimensional structure of the pyrrolidine ring could be instrumental in designing molecules that disrupt or stabilize protein-protein interactions, which are implicated in numerous diseases. malariaworld.org

| Target Class | Therapeutic Area | Rationale |

|---|---|---|

| Kinases (e.g., c-Met) | Oncology | Pyridine and pyrrolidine are common scaffolds in kinase inhibitors. mdpi.com |

| Chemokine Receptors (e.g., CXCR4) | Oncology, Inflammation, HIV | Pyrrolidine derivatives have shown antagonist activity against CXCR4. malariaworld.org |

| Enzymes (e.g., 11β-HSD1, DPP-4) | Metabolic Disorders, Cognitive Dysfunction | Substituted pyridines and pyrrolidines are being explored as enzyme inhibitors. nih.gov |

| Bacterial Enzymes (e.g., DNA gyrase) | Infectious Diseases | The scaffold could be a basis for novel antibacterial agents. |

Design of Targeted Hybrid Molecules with Multi-Modal Activities

The concept of designing single molecules that can interact with multiple biological targets is a promising strategy for treating complex diseases and overcoming drug resistance. researchgate.net The this compound scaffold is an excellent starting point for the development of such multi-modal or bifunctional molecules:

Molecular Hybridization: This approach involves combining the pharmacophoric features of two or more different drugs into a single hybrid molecule. mdpi.com For instance, the this compound core could be linked to another bioactive moiety to create a compound with dual activity, such as a dual kinase inhibitor or a compound with both anticancer and anti-inflammatory properties. nih.govnih.govsemanticscholar.org

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. nih.gov One part of the molecule binds to the target protein, while the other recruits an E3 ubiquitin ligase. The pyrrolidine or pyridine moiety could be functionalized to serve as a ligand for either the target protein or the E3 ligase.

Multi-target-Directed Ligands (MTDLs): For complex diseases like Alzheimer's, where multiple pathological pathways are involved, MTDLs are being designed to interact with several targets simultaneously. nih.gov Derivatives of this compound could be developed to, for example, inhibit both acetylcholinesterase and amyloid-beta aggregation. dntb.gov.uamdpi.com

The future of research on this compound is bright, with numerous avenues for innovation. Advances in sustainable synthesis, real-time analytics, computational design, and the exploration of novel biological applications will undoubtedly unlock the full potential of this versatile chemical scaffold.

Q & A

Q. What are the recommended synthetic routes for 2,3-dichloro-5-(pyrrolidin-2-yl)pyridine in laboratory settings?

Q. How can the structure of this compound be validated experimentally?